4-Benzyl-2-hydroxymorpholin-3-one
Overview
Description
4-Benzyl-2-hydroxymorpholin-3-one: is an organic compound with the molecular formula C11H13NO3 . It is a derivative of morpholine, characterized by the presence of a benzyl group at the fourth position and a hydroxyl group at the second position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-hydroxymorpholin-3-one typically involves the reaction of glyoxylic acid with N-benzylethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of benzaldehyde, ethanolamine, alkali, methanol, and a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Benzyl-2-hydroxymorpholin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of NK1 receptor antagonists, such as aprepitant, which are used as antiemetic drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.
Biological Studies: It is used in studies related to its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-hydroxymorpholin-3-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for NK1 receptor antagonists, the compound contributes to the inhibition of the NK1 receptor, which plays a role in the emetic response. This inhibition helps prevent nausea and vomiting associated with chemotherapy .
Comparison with Similar Compounds
- 4-Benzylmorpholin-3-one
- (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
- Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
Comparison: 4-Benzyl-2-hydroxymorpholin-3-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications in medicinal chemistry .
Properties
IUPAC Name |
4-benzyl-2-hydroxymorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSEMPCDRYWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433133 | |
Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287930-73-8 | |
Record name | 4-benzyl-2-hydroxy-morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzyl-2-hydroxymorpholin-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW732HYZ43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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